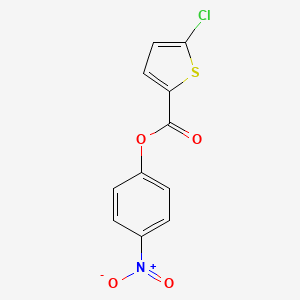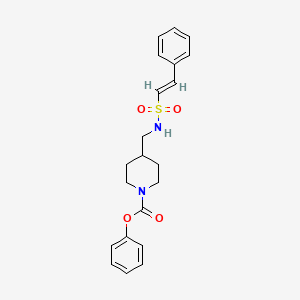
2-(Pyridin-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine derivatives is described in several papers. For instance, 2-(pyridin-2-yl)ethanol is used as a protecting group for methacrylic acid and can be synthesized and incorporated into polymers through controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization . Another related compound, 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, was synthesized via Sonogashira coupling . These methods could potentially be adapted for the synthesis of 2-(Pyridin-2-yl)butan-1-ol.
Molecular Structure Analysis
The molecular structure of a related compound, 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, was characterized by NMR and X-ray single-crystal diffraction, which revealed its orthorhombic crystal system . Although the exact structure of this compound is not provided, similar analytical techniques could be employed to determine its molecular structure.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of this compound. However, the related compound 2-(pyridin-2-yl)ethanol is mentioned to be stable under acidic conditions and can be deprotected under alkaline conditions or thermally at temperatures at or above 110 °C . This information suggests that this compound may also exhibit stability under certain conditions and could undergo specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives and their mixtures with alcohols are discussed in the context of excess molar enthalpies and other thermodynamic properties . For example, mixtures of pyrrolidin-2-one with butan-1-ol have been studied, and their excess molar enthalpies were measured, providing insights into the interactions between the components . While these studies do not directly address this compound, they suggest that its physical and chemical properties could be investigated using similar methodologies.
科学的研究の応用
Synthesis of Heterocyclic Compounds
"2-(Pyridin-2-yl)butan-1-ol" serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, the condensation of 1-(pyridin-2-yl)butan-2-one with specific reagents has been used to synthesize 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives. These processes demonstrate the compound's utility in creating structures with potential applications in medicinal chemistry and materials science (Kuznetsov, Mazhed, & Serova, 2010).
Molecular Interactions and Solvent Effects
The compound has been utilized to understand molecular interactions and solvent effects, particularly in the study of mixtures. Research involving derivatives of pyrrolidin-2-one and lower alkanols, including butan-1-ol, highlights its role in elucidating molecular species and interactions through thermodynamic measurements. This type of research can offer insights into the design of new solvents and solvent systems for chemical reactions and processes (Yadav, Sharma, & Sharma, 2009).
Photophysical Properties
"this compound" and its derivatives have been explored for their photophysical properties. In particular, its utilization in synthesizing new classes of heteroleptic Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs) showcases its potential in the development of materials for electronics and photonics. These compounds have demonstrated high performance in sky-blue- and white-emitting OLEDs, highlighting the compound's relevance in advanced material science (Chang et al., 2013).
Tautomeric Preferences and Stability
The compound has been subject to density functional theory (DFT) studies to understand its tautomeric preferences and stability in various environments. Such research is crucial for predicting the behavior of chemical compounds in different states and can influence the design of drugs and materials by providing insights into their structural stability and reactivity (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Coordination Chemistry
In coordination chemistry, "this compound" and its analogs have been instrumental in synthesizing and studying metal complexes. These studies contribute to our understanding of the coordination behavior of ligands, which is essential for the development of catalytic systems, magnetic materials, and molecular sensors. The synthesis of complexes with specific metal ions can lead to novel properties useful in various applications, including catalysis and materials science (Kim et al., 2010).
特性
IUPAC Name |
2-pyridin-2-ylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6,8,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOFQROGJDUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

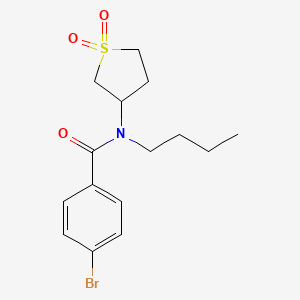
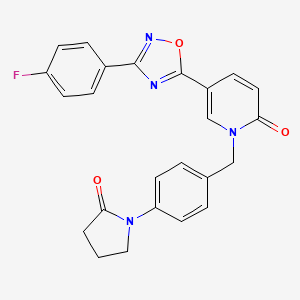

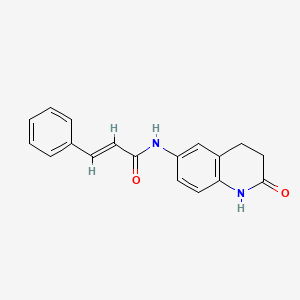
![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)


![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
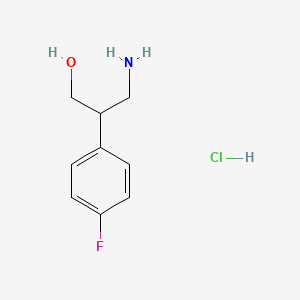
![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)
